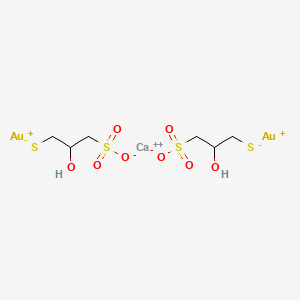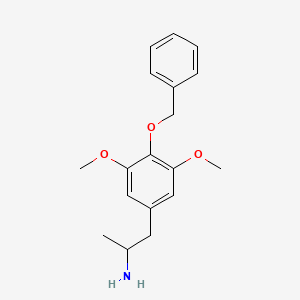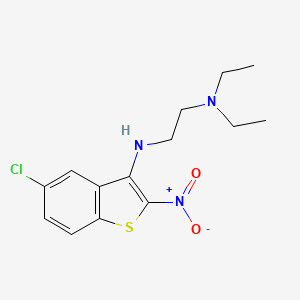
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with a unique structure that includes a benzothiophene ring substituted with chlorine and nitro groups
Preparation Methods
The synthesis of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- typically involves multiple steps. The starting materials often include 1,2-ethanediamine and 5-chloro-2-nitrobenzo(b)thiophene. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzothiophene ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact molecular pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl-: This compound has a similar structure but with different substituents on the ethanediamine moiety.
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diisopropyl-: Another similar compound with different alkyl groups on the ethanediamine. The uniqueness of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
149338-17-0 |
|---|---|
Molecular Formula |
C14H18ClN3O2S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C14H18ClN3O2S/c1-3-17(4-2)8-7-16-13-11-9-10(15)5-6-12(11)21-14(13)18(19)20/h5-6,9,16H,3-4,7-8H2,1-2H3 |
InChI Key |
WPWKBILUBOXSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(SC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


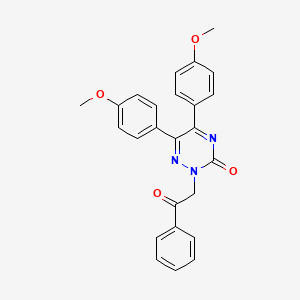

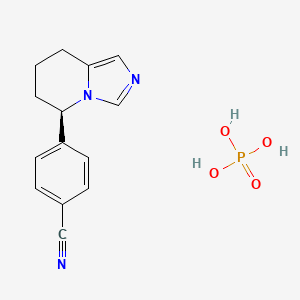

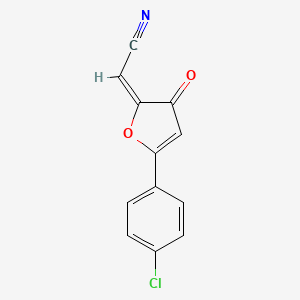
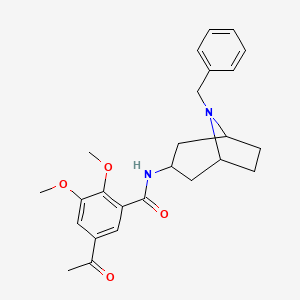
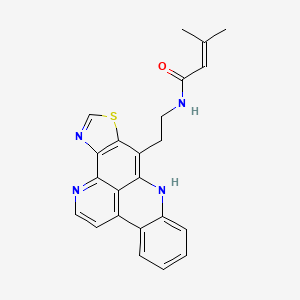

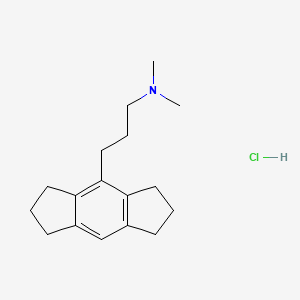
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)
